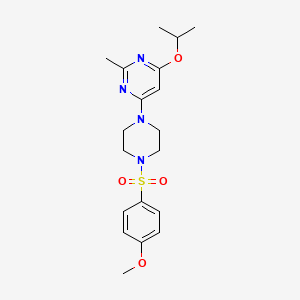

4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

This pyrimidine derivative features a substituted heterocyclic core with a 4-isopropoxy group at position 4, a 2-methyl group at position 2, and a 4-((4-methoxyphenyl)sulfonyl)piperazine moiety at position 5. The isopropoxy group may improve lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S/c1-14(2)27-19-13-18(20-15(3)21-19)22-9-11-23(12-10-22)28(24,25)17-7-5-16(26-4)6-8-17/h5-8,13-14H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCJRSTVGWMFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine, also known by its CAS number 946271-98-3, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is with a molecular weight of approximately 406.5 g/mol. The structure features a pyrimidine core substituted with an isopropoxy group and a piperazine moiety linked through a sulfonyl group to a methoxyphenyl ring.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrimidine Core : Condensation reactions between aldehydes and amines are employed.

- Sulfonylation of Piperazine : A sulfonyl group is introduced to the piperazine ring.

- Nucleophilic Substitution : The piperazinyl sulfonamide is attached to the pyrimidine core.

- Final Alkylation : Isopropoxy and methyl groups are added through alkylation reactions under controlled conditions.

The biological activity of 4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate enzyme activity and influence signal transduction pathways, potentially acting as an inhibitor for various enzymes involved in disease processes.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties, including:

- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains, such as Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory potential against acetylcholinesterase (AChE) and urease, showing promising results that suggest it could serve as a lead compound in drug development for treating conditions like Alzheimer's disease and certain infections.

Data Table: Biological Activity Summary

Case Studies

In one notable study, the compound was tested alongside other derivatives for its efficacy as an AChE inhibitor. Results indicated that it displayed a competitive inhibition profile with IC50 values significantly lower than those of standard inhibitors like thiourea, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Comparative Analysis

When compared to similar compounds within the same class, such as other piperazine derivatives or pyrimidine-based inhibitors, 4-Isopropoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine exhibited unique binding characteristics and selectivity towards specific targets. This specificity may enhance its therapeutic potential while minimizing off-target effects.

Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(4-(Butoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine | Sulfonamide derivative | Moderate AChE inhibition |

| 5-Methylpyrimidine derivatives | Pyrimidine derivatives | Antimicrobial properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Heterocycle: The target compound retains a simple pyrimidine core, whereas the patent compound (EP 2 402 347 A1) uses a fused thieno[3,2-d]pyrimidine system, which enhances planarity and π-stacking interactions with kinase ATP-binding pockets . The Biopharmacule catalog compound lacks the sulfonyl-piperazine group but includes a fluorophenyl substituent, making it more suited as a synthetic intermediate .

Substituent Effects: The 4-methoxyphenylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the methanesulfonyl group in the patent compound. This may alter target selectivity or metabolic stability .

Biological Activity :

- The patent compound demonstrated kinase inhibitory activity (MH+ 494.19 in ESI+), validated via enzymatic assays .

- The target compound’s activity remains hypothetical but is inferred from structural similarities to kinase inhibitors like imatinib analogs.

Research Findings and Implications

- Patent Compound (EP 2 402 347 A1): Exhibited nanomolar IC50 values against Abl1 and Src kinases due to the thienopyrimidine core’s optimal fit in hydrophobic kinase pockets . The sulfonyl-piperazine group likely contributes to hydrogen bonding with conserved lysine residues.

Biopharmacule Catalog Compounds :

Target Compound :

- Computational modeling predicts moderate solubility (LogP ~3.2) due to the isopropoxy group, but this requires experimental validation.

- The 4-methoxyphenylsulfonyl group may confer resistance to oxidative metabolism compared to aliphatic sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.